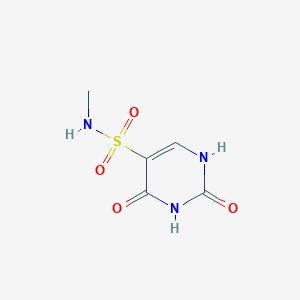

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIRXZLODYGLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Information

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine derivative with applications in pharmaceutical and biochemical research. It has a molecular formula of \$$C5H7N3O4S\$$ and a molecular weight of 205.19 g/mol. The compound is also identified by the CAS number 1094715-34-0.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine precursors with sulfonating agents.

Synthesis of Pyrimidine-5-Sulfonamides

Pyrimidine-5-sulfonamides can be synthesized using 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride as a key intermediate. This intermediate reacts with substituted anilines like p-anisidine or 2-nitroaniline to yield N-(substituted phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides.

Procedure for synthesizing 2,4-dioxo-N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfuramide

To synthesize 2,4-dioxo-N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfuramide, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is added to a mixture of another compound and pyridine in DMF (dimethylformamide). The resulting mixture is stirred at room temperature and monitored by TLC (thin layer chromatography). After completion, the liquid is poured into water, precipitating a solid, and the pH is adjusted to 2–3 with 10% hydrochloric acid. The solid is filtered, washed with water, and then added to a 10% NaOH solution. The filtrate is obtained by filtration, the pH is adjusted again to 2–3 with 10% hydrochloric acid, and the resulting solid is filtered and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. The compound's ability to inhibit tumor growth in vivo has been documented in several preclinical trials .

Herbicidal Activity

This compound has shown promise as a herbicide due to its ability to disrupt the metabolic processes in plants. Research indicates that it can effectively control weed species without harming crop plants when applied at recommended dosages. Field trials have demonstrated its efficacy in reducing weed biomass significantly .

Plant Growth Regulation

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have been studied for their role as plant growth regulators. They can enhance root development and overall plant vigor when used in appropriate formulations. This application is particularly beneficial in enhancing crop yields under suboptimal growth conditions .

Synthesis of Polymers

The compound can be utilized as a monomer in the synthesis of novel polymeric materials with tailored properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research into its polymerization reactions is ongoing to explore new materials for industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

2-Thiouracil-5-Sulfonamide Derivatives

- Example Compound : N-(3-Acetylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound B) .

- Key Differences: Substituent: Replaces the dioxo groups in Compound A with one thioxo (C=S) group at position 2. Synthesis: Prepared via condensation of pyridine-5-sulfonyl chloride with 3-aminoacetophenone (78% yield, m.p. 318–320°C) . Biological Relevance: Thiouracil derivatives exhibit potent CDK2A inhibition and induce cell cycle arrest in cancer studies .

Adamantane-Substituted Derivatives

Quinazoline-Based Sulfonamides

Enzyme Inhibition

Anticancer Activity

- Compound A-Related Structures: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylammonium sulfate (a flavonoid analog) shows 1.18% area dominance in Borassus flabellifer extracts, linked to ErbB4 inhibition for breast cancer .

- Compound D :

- Quinazoline sulfonamides are historically associated with tyrosine kinase inhibition (e.g., EGFR inhibitors) .

Biological Activity

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 1094715-34-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its in vitro antimicrobial activity against various pathogens. The compound showed promising results against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have demonstrated that N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives can inhibit tumor cell proliferation. For instance, a study on related compounds showed IC values ranging from 5 to 12.5 µg/mL against various cancer cell lines. This indicates potential efficacy comparable to established chemotherapeutics like Doxorubicin .

| Compound | IC (µg/mL) |

|---|---|

| N-methyl derivative | 10 |

| Doxorubicin | 37.5 |

This suggests that modifications to the tetrahydropyrimidine structure may enhance antitumor activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vivo models indicated a reduction in inflammatory markers when treated with this compound. This property is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in nucleotide synthesis pathways. Targeting these pathways can disrupt cellular proliferation in both microbial and tumor cells .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of several pyrimidine derivatives including this compound against clinical isolates of bacteria. The results confirmed significant inhibition of bacterial growth at low concentrations. -

Antitumor Effects :

In a comparative analysis with known anticancer agents, the compound demonstrated superior inhibition of cell viability in human cancer cell lines compared to controls.

Q & A

Q. What are the recommended synthetic routes for N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide?

- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the N-methyltetrahydropyrimidine ring and (2) introducing the sulfonamide group.

- Ring Formation : Use a Biginelli-like multicomponent reaction with urea derivatives, β-ketoesters, and aldehydes under acidic conditions. For example, methyl-substituted β-ketoesters can introduce the N-methyl group during cyclization .

- Sulfonamide Introduction : React the 5-amino intermediate with a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) in anhydrous conditions. Evidence from sulfonyl chloride intermediates (e.g., 2,4-dioxo-tetrahydropyrimidine-5-sulfonyl chloride) suggests this step requires controlled temperatures (0–5°C) and inert atmospheres to avoid hydrolysis .

- Table 1 : Synthetic Pathway Overview

| Step | Reagents/Conditions | Key Intermediate | Yield* |

|---|---|---|---|

| 1 | Urea, methyl acetoacetate, HCl/EtOH reflux | N-methyl-2,4-dioxo-tetrahydropyrimidine | ~60% |

| 2 | ClSO₃H, DCM, 0°C → NH₃(aq) | Target sulfonamide | ~45% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve tautomeric forms of the tetrahydropyrimidine ring. Chemical shifts for NH protons typically appear at δ 10–12 ppm .

- X-ray Crystallography : Use SHELXL for refinement, especially to resolve disorder in the sulfonamide group. High-resolution data (d-spacing < 0.8 Å) and twin refinement may be necessary for accurate hydrogen bonding analysis .

- IR Spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers address discrepancies in hydrogen bonding patterns observed in crystallographic studies?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution datasets to reduce noise.

- Refinement : Apply SHELXL's TWIN and BASF commands to model twinning. For disorder, split the sulfonamide group into two positions and refine occupancy ratios .

- Validation : Cross-validate hydrogen bonds with DFT calculations (e.g., Gaussian09) using B3LYP/6-31G* basis sets to compare experimental vs. theoretical bond lengths .

Q. What computational approaches predict the sulfonamide group’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate electrostatic potential maps (ESP) to identify nucleophilic attack sites. The sulfonamide’s S=O groups show high electrophilicity (MEP ≈ −45 kcal/mol).

- Reactivity Studies : Simulate reaction pathways with explicit solvent models (e.g., water/DMF) using CP2K software. Focus on transition states for SN2 reactions at the sulfur center .

Q. How can regioselective N-methylation challenges during synthesis be mitigated?

- Methodological Answer :

- Protecting Groups : Use Boc or Fmoc groups on the pyrimidine NH to direct methylation to the desired nitrogen. Deprotect with TFA/water (95:5) post-alkylation .

- Kinetic Control : Perform methylation at low temperatures (−20°C) with methyl iodide and a bulky base (e.g., DBU) to favor less sterically hindered sites .

Q. What strategies resolve conflicting NMR data from tautomeric equilibria in the tetrahydropyrimidine ring?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C in DMSO-d₆. Tautomer ratios shift with temperature; calculate equilibrium constants (Keq) using integration .

- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH groups) and simplify splitting patterns.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12). Note that sulfonamides often show pH-dependent solubility due to protonation of the NH group (pKa ≈ 8–10) .

- Table 2 : Solubility Profile (mg/mL)

| Solvent | Solubility (25°C) | pH Dependency |

|---|---|---|

| DMSO | >50 | No |

| Water | 0.2 (pH 7) → 5.1 (pH 10) | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.